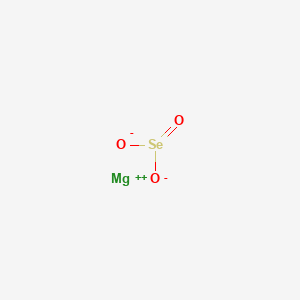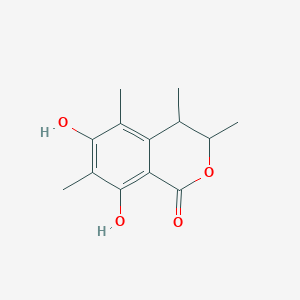
Isocoumarin, 3,4-dihydro-6,8-dihydroxy-3,4,5,7-tetramethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isocoumarin, 3,4-dihydro-6,8-dihydroxy-3,4,5,7-tetramethyl- is a natural compound that belongs to the isocoumarin family. It is found in various plants, including the roots of Angelica sinensis, which is commonly known as Dong Quai. Isocoumarin has been extensively studied for its potential biological activities, including its anti-inflammatory, antioxidant, and anticancer properties.
作用机制
The mechanism of action of isocoumarin is not fully understood. However, it has been suggested that isocoumarin exerts its biological activities through various mechanisms, including the inhibition of inflammatory cytokines, the scavenging of free radicals, and the induction of apoptosis in cancer cells.
生化和生理效应
Isocoumarin has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Isocoumarin has also been shown to exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress. Additionally, isocoumarin has been shown to exhibit anticancer effects by inducing apoptosis in cancer cells.
实验室实验的优点和局限性
Isocoumarin has several advantages and limitations for lab experiments. One advantage is that it is a natural compound that can be extracted from various plants, making it readily available for research. Additionally, isocoumarin has been extensively studied, and its potential biological activities are well-documented. However, one limitation is that isocoumarin can be difficult to synthesize, which can limit its use in lab experiments.
未来方向
There are several future directions for the study of isocoumarin. One future direction is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another future direction is the investigation of its potential use in the treatment of diabetes. Additionally, further studies are needed to fully understand the mechanism of action of isocoumarin and its potential use in the treatment of cancer.
合成方法
Isocoumarin can be synthesized through various methods, including the Pechmann condensation reaction, which involves the condensation of phenols with β-ketoesters. It can also be synthesized through the Knoevenagel reaction, which involves the condensation of aldehydes or ketones with active methylene compounds. Isocoumarin can also be extracted from natural sources, such as Angelica sinensis.
科学研究应用
Isocoumarin has been extensively studied for its potential biological activities. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. Isocoumarin has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, isocoumarin has been studied for its potential use in the treatment of diabetes, as it has been shown to exhibit hypoglycemic effects.
属性
CAS 编号 |
19314-94-4 |
|---|---|
产品名称 |
Isocoumarin, 3,4-dihydro-6,8-dihydroxy-3,4,5,7-tetramethyl- |
分子式 |
C13H16O4 |
分子量 |
236.26 g/mol |
IUPAC 名称 |
6,8-dihydroxy-3,4,5,7-tetramethyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C13H16O4/c1-5-8(4)17-13(16)10-9(5)6(2)11(14)7(3)12(10)15/h5,8,14-15H,1-4H3 |
InChI 键 |
GMLFHEQJHMFUQF-UHFFFAOYSA-N |
SMILES |
CC1C(OC(=O)C2=C(C(=C(C(=C12)C)O)C)O)C |
规范 SMILES |
CC1C(OC(=O)C2=C(C(=C(C(=C12)C)O)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



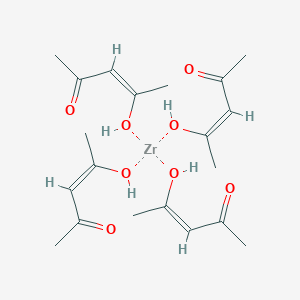

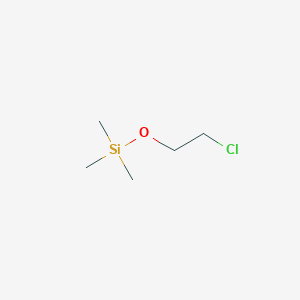
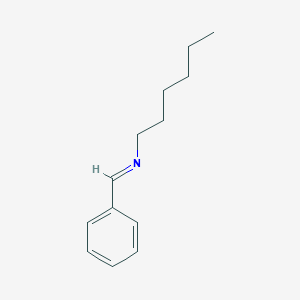
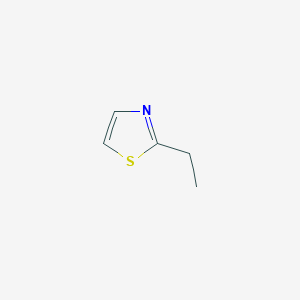
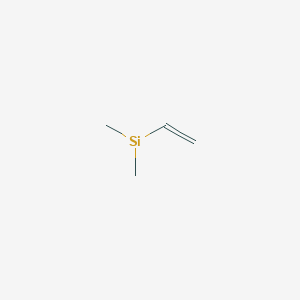
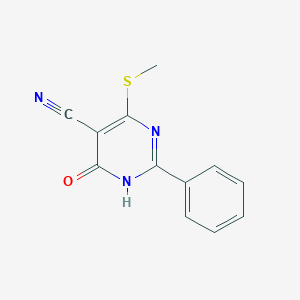
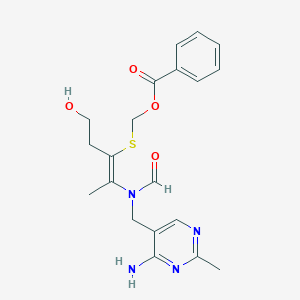
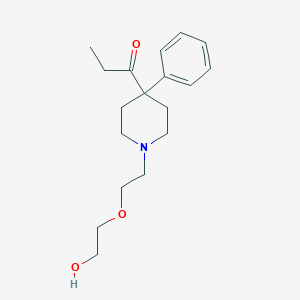
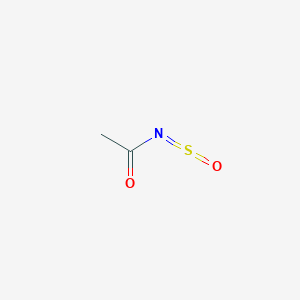
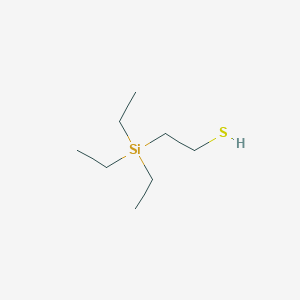
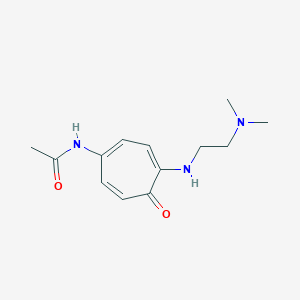
![3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol](/img/structure/B99681.png)
